molecular formula C9H7ClN4O2 B3050642 [5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid CAS No. 27582-37-2

[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid

Cat. No.: B3050642
CAS No.: 27582-37-2
M. Wt: 238.63 g/mol
InChI Key: IFIZLMBMWFHCOO-UHFFFAOYSA-N
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Description

[5-(4-Chlorophenyl)-2H-tetrazol-2-yl]acetic acid is a heterocyclic compound featuring a tetrazole ring substituted with a 4-chlorophenyl group and an acetic acid side chain. This compound has been investigated for its medicinal properties, particularly as a superoxide scavenger and anti-inflammatory agent, owing to its ability to mimic carboxylate groups while enhancing lipophilicity and bioavailability . Its synthesis, reported in medicinal chemistry studies, involves cyclization reactions of aryl nitriles with sodium azide, followed by functionalization with acetic acid derivatives .

Properties

IUPAC Name

2-[5-(4-chlorophenyl)tetrazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4O2/c10-7-3-1-6(2-4-7)9-11-13-14(12-9)5-8(15)16/h1-4H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIZLMBMWFHCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(N=N2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360263
Record name [5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27582-37-2
Record name [5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzyl cyanide with sodium azide under acidic conditions, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as iodine or silica-supported sodium bisulfate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Formation of chlorophenyl tetrazole oxides.

    Reduction: Formation of reduced tetrazole derivatives.

    Substitution: Formation of substituted tetrazole derivatives with various functional groups.

Scientific Research Applications

[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a bioisostere for carboxylic acids.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of [5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Tetrazole Derivatives with Varied Substituents

  • (5-Hydroxy-tetrazol-2-yl)-acetic Acid () :
    The hydroxyl group on the tetrazole ring introduces hydrogen-bonding capability, which could improve water solubility but reduce metabolic stability compared to the parent compound .

Heterocyclic Replacements of Tetrazole

  • Licofelone ([6-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrolizin-5-yl]acetic Acid) () :
    Replacing the tetrazole with a pyrrolizine ring transforms the mechanism of action. Licofelone acts as a dual cyclooxygenase (COX)/lipoxygenase (LOX) inhibitor, targeting inflammatory pathways, whereas the tetrazole derivative may function via radical scavenging .
  • {[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]thio}acetic Acid () :
    The oxadiazole ring, a bioisostere for esters, enables metal chelation (e.g., Ni(II), Cu(II)), suggesting applications in coordination chemistry rather than direct biological activity .

Hybrid Structures with Additional Pharmacophores

  • 2-(5-((5-(4-Chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic Acid (): Incorporation of a thiazolidinone-furan system enhances cytotoxicity against human leukemia cells (IC50 values in micromolar range), likely through apoptosis induction. The thioxo group may improve binding to cellular targets like thioredoxin reductase .
  • Pyrazole-Tetrazole Hybrid (5c) () :
    The compound 2-(5-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2H-tetrazol-2-yl)acetic acid demonstrates antiproliferative activity, where the pyrazole moiety likely augments interactions with kinase domains .

Chain-Modified Analogs

  • 2-[5-(4-Chlorophenyl)-2H-tetrazol-2-yl]butanoic Acid (): Elongation of the acetic acid chain to butanoic acid may prolong half-life by reducing renal clearance, though this could also increase off-target effects .

Key Findings and Trends

  • Bioisosteric Efficacy: Tetrazoles serve as effective carboxylate mimics but exhibit divergent activities based on substituents.
  • Structure-Activity Relationships (SAR): Electron-Withdrawing Groups: The 4-chlorophenyl group enhances stability and target affinity. Heterocyclic Hybrids: Hybridization with thiazolidinone or pyrazole rings improves cytotoxicity, likely through multi-target engagement .
  • Pharmacokinetic Modulation: Chain elongation (e.g., butanoic acid) or polar substituents (e.g., hydroxy) alters solubility and distribution .

Biological Activity

[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid is a synthetic compound notable for its tetrazole ring structure, which is characterized by a five-membered heterocyclic formation containing four nitrogen atoms. The incorporation of a 4-chlorophenyl group enhances its lipophilicity, potentially increasing its biological activity. This compound has garnered attention in medicinal chemistry due to its unique structural features that may confer specific pharmacological properties.

The chemical reactivity of this compound is attributed to its functional groups. The tetrazole ring can engage in nucleophilic substitutions, while the carboxylic acid group is capable of undergoing esterification and amidation reactions. Furthermore, the compound may participate in various metabolic transformations within biological systems, including oxidation and conjugation reactions facilitated by enzymes .

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial and anticancer activities. A study highlighted its potential against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, demonstrating inhibitory effects comparable to established antimicrobial agents .

In terms of anticancer properties, compounds structurally related to this compound have shown promising results in vitro. For instance, derivatives have been tested against human cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer), revealing IC50 values around 6.43 µM and 9.83 µM respectively, indicating potent antiproliferative activity .

The mechanisms underlying the biological activities of this compound are believed to involve modulation of specific pathways associated with inflammation and pain perception. Interaction studies using molecular docking simulations have suggested binding affinities to various biological targets, including receptors and enzymes relevant to these pathways .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds provides insight into the unique properties of this compound:

Compound NameStructure FeaturesUnique Properties
1. 5-(4-bromophenyl)-tetrazoleBromine substitution on phenyl ringEnhanced anti-inflammatory activity
2. 1H-Tetrazole-5-acetic acidSimple tetrazole structure without phenylBroader spectrum of biological activity
3. 5-(phenyl)-tetrazolePhenyl group instead of chlorophenylPotentially lower lipophilicity

This table illustrates how variations in substituents can significantly influence pharmacological profiles and interactions with biological targets.

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : In vitro studies demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent.
  • Anticancer Efficacy : In vivo experiments using ehrlich ascites carcinoma (EAC) bearing mice showed that derivatives exhibited significant increases in life span (up to 75%) compared to control groups, indicating substantial anticancer efficacy .

Q & A

Q. What are the common synthetic routes for preparing [5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid, and how is purity validated?

Answer: The compound is typically synthesized via cyclocondensation of 4-chlorophenyl-substituted precursors with tetrazole-forming agents (e.g., NaN₃ or NH₄Cl in DMF). A key step involves introducing the acetic acid moiety through alkylation or nucleophilic substitution. Post-synthesis, purity is validated using:

  • HPLC with UV detection to assess mass balance (e.g., 100% mass balance in decomposition studies) .
  • Thin-layer chromatography (TLC) for rapid purity checks .
  • Elemental analysis to confirm stoichiometric composition .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • IR spectroscopy identifies functional groups (e.g., tetrazole ring C=N stretching at ~1600 cm⁻¹ and carboxylic acid O-H at ~2500–3300 cm⁻¹) .
  • ¹H/¹³C NMR resolves aromatic protons (4-chlorophenyl region: δ 7.2–7.8 ppm) and the acetic acid methylene group (δ 4.5–5.0 ppm) .
  • Mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How is the compound’s stability under different conditions (pH, temperature) evaluated?

Answer:

  • Forced degradation studies under acidic/alkaline hydrolysis, oxidative, and thermal stress (e.g., 40–80°C) are conducted.
  • Mass balance analysis quantifies degradation products (e.g., using HPLC; see Table 1 in ).
  • Kinetic modeling predicts shelf-life by calculating rate constants for decomposition pathways .

Advanced Research Questions

Q. How can contradictions between computational structural predictions and experimental crystallographic data be resolved?

Answer: Discrepancies often arise from solvent effects or dynamic crystal packing. To reconcile:

  • Single-crystal X-ray diffraction (using SHELXL ) provides empirical bond lengths/angles (e.g., C–C avg. 0.002 Å deviation ).
  • DFT calculations (e.g., B3LYP/6-31G*) refine gas-phase geometries for comparison with crystallographic data .
  • Hirshfeld surface analysis maps intermolecular interactions (e.g., O–H⋯O hydrogen bonds in 3D networks ).

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

Answer:

  • Microwave-assisted synthesis reduces reaction time (e.g., from 12 h to 30 min) while maintaining high yields (>85%) .
  • Catalyst screening (e.g., Pd/C for cross-coupling) minimizes by-products.
  • In-line monitoring (e.g., ReactIR) tracks intermediate formation and adjusts conditions dynamically .

Q. How is the compound’s pharmacological potential evaluated in early-stage drug discovery?

Answer:

  • Toxicity prediction : Computational tools (e.g., ProTox-II) assess acute toxicity (LD₅₀) and organ-specific risks .
  • In vitro assays : Cytotoxicity screening against cancer cell lines (e.g., IC₅₀ via MTT assay) .
  • ADMET profiling : Solubility (shake-flask method), permeability (Caco-2 monolayers), and metabolic stability (microsomal incubation) .

Q. What analytical challenges arise in characterizing trace impurities, and how are they addressed?

Answer:

  • LC-MS/MS detects sub-0.1% impurities by coupling high-resolution separation with tandem mass spectrometry .
  • Isotopic labeling (e.g., ¹³C-labeled acetic acid) traces impurity origins in synthetic pathways .
  • Crystallographic twinning analysis (via PLATON ) distinguishes impurities from main compound reflections in XRD data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid
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[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetic acid

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